1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-

Catalog No.
S13212863
CAS No.
134716-09-9
M.F
C26H22N4O4
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-(...

CAS Number

134716-09-9

Product Name

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-

IUPAC Name

2-[[3-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C26H22N4O4/c1-28(2)14-16-13-17(11-12-22(16)31)30-23(27-21-10-6-5-9-20(21)26(30)34)15-29-24(32)18-7-3-4-8-19(18)25(29)33/h3-13,31H,14-15H2,1-2H3

InChI Key

BNQDOOZXJRLLCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)O

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(3-((dimethylamino)methyl)-4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound belonging to the isoindole family. This compound features a bicyclic structure that incorporates both an indole and a phthalimide moiety. It is characterized by its unique arrangement of functional groups, including dimethylamino and hydroxyphenyl substituents, which contribute to its reactivity and potential biological activity.

The chemical reactivity of 1H-Isoindole-1,3(2H)-dione can be attributed to its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form various oxo derivatives.
  • Reduction: It can undergo reduction to yield more saturated derivatives.
  • Substitution: Nucleophilic substitution reactions are possible, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant biological activities. Notably:

  • Antimicrobial Activity: Compounds derived from this structure have shown effectiveness against various microbial strains.
  • Anticancer Activity: Studies have demonstrated that certain derivatives possess antiproliferative effects against human cancer cell lines, inducing apoptosis and arresting cell cycle progression.
  • Antileishmanial Activity: Some derivatives have been identified as more effective than traditional treatments against Leishmania tropica.

The biological mechanisms often involve interaction with key molecular targets such as enzymes and receptors, influencing cellular signaling pathways.

The synthesis of 1H-Isoindole-1,3(2H)-dione typically involves several steps. One common method includes treating appropriate precursors with halogens or other reagents under controlled conditions. For example, one synthesis route involves the reaction of 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine in glacial acetic acid to yield various derivatives.

Additionally, hydrogenation processes may be employed to achieve specific structural configurations.

The applications of 1H-Isoindole-1,3(2H)-dione are diverse:

  • Medicinal Chemistry: Its derivatives are being explored for potential therapeutic uses due to their biological activities.
  • Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials.

Interaction studies have been crucial in understanding how 1H-Isoindole-1,3(2H)-dione interacts with various biological targets. These studies often utilize techniques such as molecular docking and in vitro assays to evaluate binding affinities and biological effects. Such interactions are pivotal for optimizing the compound's therapeutic applications and understanding its mechanisms of action.

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione. Notable examples include:

Compound NameStructure TypeUnique Features
Hexahydro-1H-isoindoleIsoindole derivativeLacks the dione functionality; different reactivity
TetrahydroisoquinolineIsoquinoline derivativeDifferent hydrogenation levels; distinct biological activity
4-AminophthalimidePhthalimide derivativeExhibits strong fluorescence properties
N-MethylphthalimideMethylated phthalimideLower toxicity compared to non-methylated counterparts

The uniqueness of 1H-Isoindole-1,3(2H)-dione lies in its specific combination of amino groups and methyl substituents on the isoindole framework, which imparts distinct biological activities not observed in its analogs. This specificity makes it a valuable target for further research and development in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

454.16410520 g/mol

Monoisotopic Mass

454.16410520 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types